Ginsenoside Rc

描述

人参皂苷Rc是一种天然化合物,存在于人参的根部,人参是一种广泛应用于传统中医药的植物人参皂苷Rc以其多样的药理活性而闻名,包括抗炎、抗氧化和抗凋亡作用 .

作用机制

人参皂苷Rc通过多个分子靶点和途径发挥其作用:

生化分析

Biochemical Properties

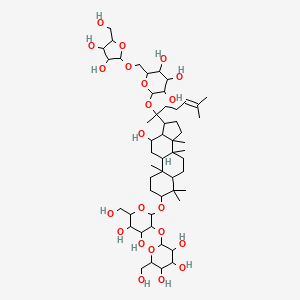

Ginsenoside Rc is a protopanaxadiol-type saponin extracted from various parts of the Panax ginseng plant . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with and change the properties of cell membranes . It has also been shown to be a partial agonist of steroid hormone receptors .

Cellular Effects

This compound has been found to have various effects on different types of cells and cellular processes. For instance, it has been shown to alleviate oxidative stress-induced muscle atrophy via improvement of mitochondrial biogenesis . It also promotes UB/OC-2 cell survival and cell cycle progression . Furthermore, this compound has been shown to alleviate myocardial ischemic damage through its antioxidant and anti-inflammatory actions .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For example, it has been shown to improve renal fibrosis and kidney function through the regulation of autophagy . It also promotes bone formation in ovariectomy-induced osteoporosis in vivo and promotes osteogenic differentiation in vitro via the Wnt/β-catenin signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have various effects over time. For example, it has been shown to significantly alleviate hydrogen peroxide (H2O2)-induced cytotoxicity, intracellular reactive oxygen species, and mitochondrial superoxide production, restore PGC-1α promoter activity, and increase ATP synthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in murine models with unilateral ureteral obstruction (UUO) and aristolochic acid nephropathy (AAN), treatment with this compound significantly improved renal function and reduced the upregulation of autophagy and profibrotic markers .

Metabolic Pathways

This compound is involved in various metabolic pathways. For example, it has been shown to regulate the immune system through activation of immune cells, cytokines, and signaling pathways such as MAPK, PI3K/Akt, STAT, and AMPK .

准备方法

合成路线和反应条件: 人参皂苷Rc可以通过生物转化过程合成。 一种方法涉及使用来自埃斯泰亚蠕虫的β-葡萄糖苷酶将Rb2等主要人参皂苷转化为人参皂苷Rc . 生物转化条件通常包括26°C的温度、5.5的pH值和7天的转化时间 .

工业生产方法: 人参皂苷Rc的工业生产通常涉及从人参根部提取和纯化。 该过程包括溶剂提取、柱层析和结晶等步骤,以分离和纯化该化合物 .

化学反应分析

反应类型: 人参皂苷Rc会发生各种化学反应,包括水解、脱水和糖基化。 这些反应对于其转化为其他生物活性人参皂苷至关重要 .

常见试剂和条件:

水解: 酸性条件通常用于水解人参皂苷Rc,导致糖部分的去除。

脱水: 脱水反应通常在酸性条件下发生,导致双键的形成。

糖基化: 酶促糖基化用于将糖部分连接到分子苷元的非糖部分.

科学研究应用

人参皂苷Rc具有广泛的科学研究应用:

相似化合物的比较

人参皂苷Rc是人参皂苷大家庭的一部分,每个皂苷都具有独特的特性:

人参皂苷Rb1: 以其神经保护和抗糖尿病作用而闻名。

人参皂苷Rg3: 表现出强大的抗癌特性。

人参皂苷Rh2: 具有强大的抗炎和抗肿瘤活性.

人参皂苷Rc的独特性: 人参皂苷Rc由于其糖部分的特定组合及其调节多种生理途径的能力而独一无二,使其成为研究和治疗应用中的通用化合物 .

参考文献

属性

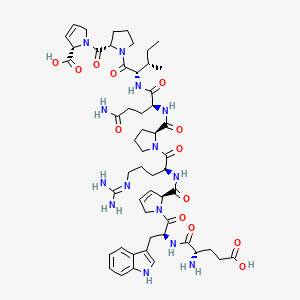

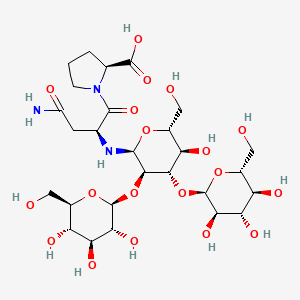

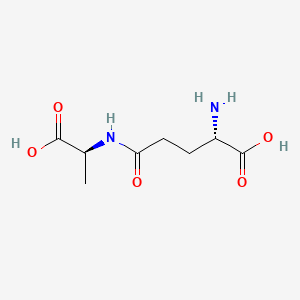

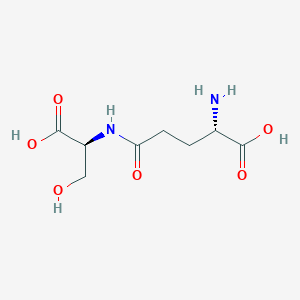

IUPAC Name |

2-[2-[[17-[2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-68-45-41(65)36(60)28(21-56)69-45)24-11-16-52(7)33(24)25(57)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)35(59)27(20-55)71-48)74-46-42(66)38(62)34(58)26(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCPEKQWFDWQLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H90O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1079.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside Rc | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

11021-14-0 | |

| Record name | Ginsenoside Rc | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20-[(6-O-α-L-arabinofuranosyl-β-D-glucopyranosyl)oxy]-12β-hydroxydammar-24-en-3β-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ginsenoside Rc | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

199 - 201 °C | |

| Record name | Ginsenoside Rc | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。